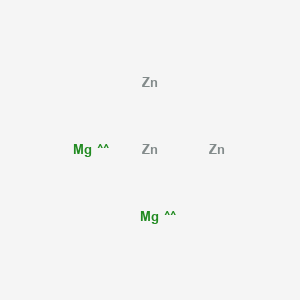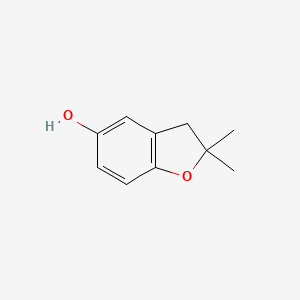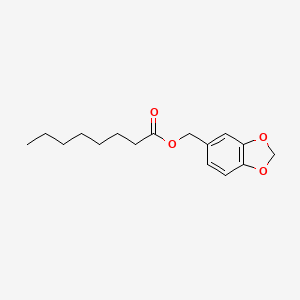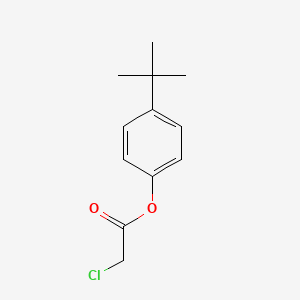
4-Tert-butylphenyl chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butylphenyl chloroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a chloroacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylphenyl chloroacetate typically involves the esterification of 4-tert-butylphenol with chloroacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-tert-butylphenol+chloroacetic acidH2SO44-Tert-butylphenyl chloroacetate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions: 4-Tert-butylphenyl chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetate moiety can be substituted by nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Hydrolysis: In the presence of a base, the ester bond can be hydrolyzed to yield 4-tert-butylphenol and chloroacetic acid.
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Amides or thioesters.
Hydrolysis: 4-tert-butylphenol and chloroacetic acid.
Oxidation: Nitro or sulfonated derivatives of this compound.
科学的研究の応用
4-Tert-butylphenyl chloroacetate has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating ester hydrolysis mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
作用機序
The mechanism of action of 4-Tert-butylphenyl chloroacetate primarily involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The phenyl ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
4-Tert-butylphenol: Shares the tert-butylphenyl structure but lacks the chloroacetate moiety.
Chloroacetic acid: Contains the chloroacetate group but lacks the phenyl ring.
4-Tert-butylphenyl acetate: Similar ester structure but with an acetate group instead of chloroacetate.
Uniqueness: 4-Tert-butylphenyl chloroacetate is unique due to the presence of both the tert-butylphenyl and chloroacetate groups. This combination imparts distinct chemical properties, making it a versatile compound for various synthetic applications. Its reactivity and potential for functionalization set it apart from other similar compounds .
特性
CAS番号 |
6291-99-2 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC名 |
(4-tert-butylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-11(14)8-13/h4-7H,8H2,1-3H3 |
InChIキー |
PYLFASLKMVYXQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



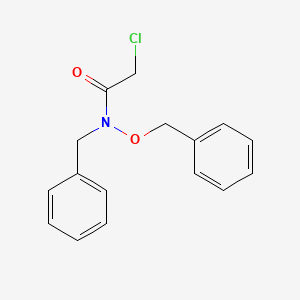
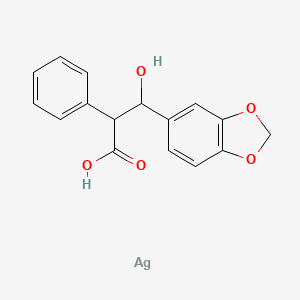

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
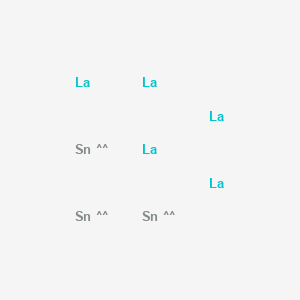
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B14721908.png)

![4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol](/img/structure/B14721918.png)
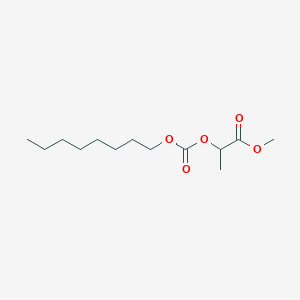
silane](/img/structure/B14721922.png)
